
2-(Aminomethyl)-6-chloroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-6-chloroaniline is an organic compound with the molecular formula C7H9ClN2 It is a derivative of aniline, where the amino group is substituted at the 2-position with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-6-chloroaniline can be achieved through several methods. One common approach involves the chlorination of 2-(Aminomethyl)aniline. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the 6-position.
Another method involves the reduction of 2-(Nitromethyl)-6-chloronitrobenzene. This reduction can be carried out using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron powder in acidic conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-6-chloroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)-6-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-6-chloroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)aniline: Lacks the chlorine atom at the 6-position.
2-(Aminomethyl)-6-bromoaniline: Contains a bromine atom instead of chlorine.
2-(Aminomethyl)-6-fluoroaniline: Contains a fluorine atom instead of chlorine.
Uniqueness
2-(Aminomethyl)-6-chloroaniline is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
2-(aminomethyl)-6-chloroaniline |
InChI |
InChI=1S/C7H9ClN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,4,9-10H2 |
InChI Key |
DSCHJWJEEYAUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.